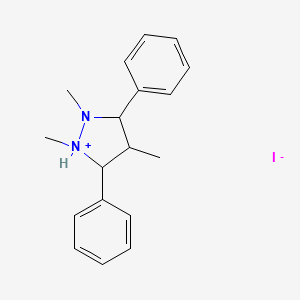
L-Prolyl-L-leucinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucinamide, L-prolyl- is a compound that belongs to the class of amino acid amides. It is derived from the amino acids leucine and proline. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The structure of L-Leucinamide, L-prolyl- allows it to participate in various biochemical processes, making it a valuable subject of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucinamide, L-prolyl- typically involves the condensation of L-leucine and L-proline. One common method involves the use of benzoyl chloride or acetyl chloride in the presence of triethylamine to form the corresponding acyl derivatives . Another approach includes the use of N,N’-dicyclohexyl-carbodiimide as a coupling agent to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of L-Leucinamide, L-prolyl- may involve large-scale synthesis using automated systems to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the reaction progress and to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
L-Leucinamide, L-prolyl- can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to study its behavior under different conditions.
Common Reagents and Conditions
Common reagents used in the reactions of L-Leucinamide, L-prolyl- include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of L-Leucinamide, L-prolyl- depend on the specific reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in the formation of various acylated or alkylated products .
Aplicaciones Científicas De Investigación
L-Leucinamide, L-prolyl- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of L-Leucinamide, L-prolyl- involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes such as aminopeptidases, which catalyze the hydrolysis of peptide bonds . The compound’s structure allows it to bind to active sites of enzymes, influencing their activity and modulating biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
L-Leucinamide: An amino acid amide derived from leucine.
L-Prolinamide: An amino acid amide derived from proline.
N-benzyl (prolyl)leucinamide: A derivative of L-Leucinamide, L-prolyl- with a benzyl group attached.
Uniqueness
L-Leucinamide, L-prolyl- is unique due to its dual composition from both leucine and proline, which imparts distinct biochemical properties.
Propiedades
Número CAS |
60016-92-4 |
|---|---|
Fórmula molecular |
C11H21N3O2 |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
(2S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H21N3O2/c1-7(2)6-9(10(12)15)14-11(16)8-4-3-5-13-8/h7-9,13H,3-6H2,1-2H3,(H2,12,15)(H,14,16)/t8-,9-/m0/s1 |
Clave InChI |
VVRCMYBORQSUTG-IUCAKERBSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1 |
SMILES canónico |
CC(C)CC(C(=O)N)NC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Methyl-5-[(methylsulfanyl)methyl]-4-[(propylamino)methyl]pyridin-3-OL](/img/structure/B14596609.png)
![3-[(Hexadecan-2-yl)(methyl)amino]propanenitrile](/img/structure/B14596611.png)
![6-Methyl[1,2,4]triazolo[3,4-c][1,2,4]triazine](/img/structure/B14596618.png)
![1-[4-(Methanesulfinyl)phenyl]hexan-1-one](/img/structure/B14596636.png)



![4-[3-(Naphthalen-1-yl)acryloyl]-1,3-phenylene diacetate](/img/structure/B14596659.png)

![4-Piperidinol, 4-[(3,4-dimethylphenyl)methyl]-1,2,5-trimethyl-](/img/structure/B14596665.png)

